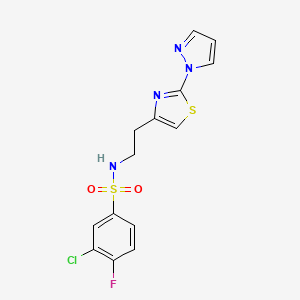

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN4O2S2/c15-12-8-11(2-3-13(12)16)24(21,22)18-6-4-10-9-23-14(19-10)20-7-1-5-17-20/h1-3,5,7-9,18H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHMGTKCOUMIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.

Coupling of Pyrazole and Thiazole: The pyrazole and thiazole rings are then coupled using a suitable linker, such as a bromoethyl group, under basic conditions.

Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity. The thiazole and pyrazole moieties are known for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that derivatives of thiazole exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide may also possess similar properties .

Anticancer Applications

The compound's potential as an anticancer agent is notable. Studies have shown that thiazole-containing compounds can inhibit tumor growth by interfering with specific biochemical pathways involved in cancer cell proliferation. For example, thiazole derivatives have been linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial in many cancers. The incorporation of the pyrazole ring may enhance this effect by increasing the compound's ability to interact with cellular targets.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related thiazole compounds against resistant bacterial strains. Results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation compared to control groups. The IC50 values were notably lower than those observed for established chemotherapeutic agents, suggesting a promising avenue for further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs from patent literature (e.g., Example 53 in ) and other sulfonamide-heterocycle hybrids. Key structural and synthetic differences are summarized below:

Structural Analysis

Heterocyclic Core: The target compound’s thiazole-pyrazole core contrasts with the pyrazolo-pyrimidine-chromenone system in Example 53. Thiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas chromenones (coumarin analogs) may enhance π-π stacking interactions .

In Example 53, the 2-fluoro-N-isopropylbenzamide substituent balances lipophilicity and steric bulk .

Synthetic Pathways :

- Both compounds likely employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for heterocyclic assembly, as seen in Example 53’s synthesis using phenylboronic acid and [Pd] catalysts .

Physicochemical Implications

- Molecular Weight and Solubility : The target compound’s lower estimated molecular weight (~420 vs. 589.1) suggests better aqueous solubility, critical for oral bioavailability.

- Thermal Stability : Example 53’s higher melting point (175–178°C) may reflect stronger crystalline packing due to its extended aromatic system .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that incorporates pyrazole and thiazole moieties, which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 365.82 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 365.82 g/mol |

| Boiling Point | Predicted at 699.5 ± 65.0 °C |

| Density | 1.673 ± 0.06 g/cm³ |

| Solubility | Soluble in DMSO (>25 mg/ml) |

| pKa | 5.58 ± 0.40 (Predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases involved in signal transduction pathways related to cell proliferation and survival .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cell lines, particularly prostate cancer cells, by acting as androgen receptor antagonists . The specific mechanism involves blocking the receptor's activity, thereby reducing tumor growth and progression.

Antimicrobial Properties

The thiazole and pyrazole components contribute to the antimicrobial activity observed in various derivatives. This compound has been studied for its efficacy against bacterial strains, demonstrating significant inhibitory effects on growth .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. The sulfonamide group is known for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

- Anticancer Efficacy : A study conducted on various pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against prostate cancer cell lines, indicating potent anticancer activity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of similar thiazole-containing compounds against Gram-positive and Gram-negative bacteria, revealing effective inhibition at concentrations below 100 µg/ml .

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

X-ray crystallography is the primary method. Use SHELXL for refinement, ensuring data collection at 100 K to minimize thermal motion artifacts. Employ SAINT for data integration and SHELXL-2018/3 for refinement, addressing potential twinning via TWIN/BASF commands. Validate geometric parameters (e.g., bond lengths, angles) using PLATON to confirm structural accuracy .

Q. How can the compound’s synthetic route be designed for laboratory-scale preparation?

A modular approach is recommended:

- Step 1: Synthesize the pyrazole-thiazole core via cyclocondensation of 1H-pyrazole-1-carbothioamide with α-bromo ketones.

- Step 2: Introduce the ethyl linker using nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C, 6 hours).

- Step 3: Attach the 3-chloro-4-fluorobenzenesulfonamide group via sulfonylation (SOCl₂ activation, 0°C to RT).

Monitor intermediates via LC-MS and purify via gradient elution (hexane:ethyl acetate) .

Q. Which analytical techniques are critical for characterizing this sulfonamide derivative?

- NMR (¹H/¹³C): Assign peaks to confirm regiochemistry of the pyrazole and thiazole rings.

- HRMS: Validate molecular weight (±2 ppm accuracy).

- FT-IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹) and C-F/C-Cl bonds (~1100 cm⁻¹).

Cross-reference with crystallographic data for structural validation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for sulfonamide analogs be resolved?

- Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration).

- SAR Analysis: Compare substituent effects using analogs like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (CAS 194044-54-7) to isolate electronic vs. steric contributions .

- Meta-Analysis: Apply multivariate regression to correlate logP, pKa, and IC₅₀ values across studies .

Q. What strategies improve pharmacokinetic (PK) profiling for this lipophilic compound?

- Microsomal Stability Assays: Use liver microsomes (human/rat) with NADPH cofactor to assess metabolic degradation (t₁/₂ < 30 minutes suggests CYP450 susceptibility).

- Plasma Protein Binding: Employ equilibrium dialysis to quantify unbound fraction (fu < 5% indicates high binding).

- Solubility Enhancement: Co-solvent systems (e.g., PEG-400/Cremophor EL) or amorphous solid dispersions can address low aqueous solubility (<10 µM) .

Q. How can reaction yields be optimized for the fluorinated and chlorinated moieties?

- Fluorination: Use AgF or Selectfluor® in acetonitrile (RT, 12 hours) to minimize byproducts.

- Chlorination: Employ NCS (N-chlorosuccinimide) with catalytic FeCl₃ in DCM (0°C to RT).

- Yield Tracking: Optimize via DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .

Q. What experimental approaches validate the compound’s kinase inhibitory activity?

- In Vitro Kinase Assays: Use TR-FRET (Time-Resolved Förster Resonance Energy Transfer) with recombinant kinases (e.g., EGFR, VEGFR2).

- Selectivity Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects.

- Cellular Validation: Measure phospho-protein levels via Western blot in cancer cell lines (e.g., A549, HepG2) .

Q. How can structural modifications address solubility challenges without compromising activity?

- Polar Substituents: Introduce pyridyl or morpholine groups to the sulfonamide moiety (see CAS 863512-07-6 for analogous modifications).

- Prodrug Design: Convert sulfonamide to a phosphate ester for enhanced aqueous solubility (hydrolyzes in vivo).

- Salt Formation: Test hydrochloride or mesylate salts to improve crystallinity and dissolution .

Q. What computational tools support structure-activity relationship (SAR) studies for analogs?

- Docking Simulations: Use AutoDock Vina to predict binding modes in target proteins (e.g., carbonic anhydrase IX).

- QSAR Modeling: Train models with descriptors like ClogP, topological polar surface area (TPSA), and H-bond donors/acceptors.

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in cytotoxicity data across cell lines?

- Cell Line Authentication: Confirm identity via STR profiling to rule out contamination.

- Microenvironment Factors: Test under hypoxic (1% O₂) vs. normoxic conditions to assess metabolic dependency.

- Pathway Inhibition: Use RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis vs. proliferation pathways) .

Q. Why might crystallographic data conflict with DFT-optimized geometries?

- Conformational Flexibility: Solution-phase NMR may reveal dynamic equilibria (e.g., pyrazole-thiazole torsion angles).

- Crystal Packing Effects: Compare multiple crystal forms (polymorphs) to distinguish intrinsic vs. lattice-driven geometries.

- DFT Parameters: Re-optimize using dispersion-corrected functionals (B3LYP-D3) and implicit solvation models (SMD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.